molecular formula C10H8Cl2O2 B15340847 2,5-Dichloro-3-methylcinnamic acid

2,5-Dichloro-3-methylcinnamic acid

Cat. No.: B15340847
M. Wt: 231.07 g/mol
InChI Key: LPUJCAKKWQIOGJ-NSCUHMNNSA-N
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Description

2,5-Dichloro-3-methylcinnamic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group on the benzene ring of cinnamic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-methylcinnamic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction In this process, benzene is reacted with chloroform and aluminum chloride to introduce chlorine atoms onto the benzene ring

Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the chlorination of toluene to produce 2,5-dichlorotoluene, followed by a series of reactions to introduce the cinnamic acid moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and aldehydes.

  • Substitution: Leads to the formation of various halogenated derivatives.

Scientific Research Applications

2,5-Dichloro-3-methylcinnamic acid has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-methylcinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3,4-Dichlorocinnamic acid

  • 2,6-Dichlorocinnamic acid

  • 2,4-Dichlorocinnamic acid

  • 3,5-Dichlorocinnamic acid

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,5-dichloro-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-8(11)5-7(10(6)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

LPUJCAKKWQIOGJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC(=C1Cl)C=CC(=O)O)Cl

Origin of Product

United States

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